molecular formula C25H26N4O4 B3969760 methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3969760
M. Wt: 446.5 g/mol
InChI Key: AMLQUKUEXAEWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex molecule featuring a pyrazole ring fused to a tetrahydropyrimidine scaffold. Its key functional groups include a 4-ethoxy-3-methylphenyl substituent on the pyrazole moiety and a methyl ester at position 5 of the pyrimidine ring (Fig. 1). This compound belongs to the dihydropyrimidinone (DHPM) family, which is renowned for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its synthesis typically involves multi-step Biginelli-like condensation reactions, with modifications to incorporate the pyrazole and aryl substituents .

Properties

IUPAC Name

methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-5-33-20-12-11-17(13-15(20)2)22-19(14-29(28-22)18-9-7-6-8-10-18)23-21(24(30)32-4)16(3)26-25(31)27-23/h6-14,23H,5H2,1-4H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQUKUEXAEWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-ethoxy-3-methylphenylboronic acid and 1-phenyl-1H-pyrazole. These intermediates are then subjected to a series of coupling reactions, cyclizations, and esterifications under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, automated reaction setups, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 5 of the tetrahydropyrimidine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.

Key Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductYieldCharacterization Methods
Acidic Hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative78%1H-NMR^1\text{H-NMR}, IR
Basic Hydrolysis2M NaOH, 60°C, 6hSodium carboxylate85%HPLC, MS
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

  • Applications : Used to generate bioactive metabolites or intermediates for further derivatization.

Substitution Reactions

The ethoxy (-OCH2_2CH3_3) and methyl groups on the aromatic rings participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution

The 4-ethoxy-3-methylphenyl group undergoes nitration and halogenation:

ReactionReagentsPositionProductNotes
NitrationHNO3_3, H2_2SO4_4, 0°CPara to ethoxyNitro derivativeMajor product due to directing effects of ethoxy
BrominationBr2_2, FeBr3_3Ortho to methylBromo-substituted analogCompetitive with minor meta products

Nucleophilic Substitution

The ethoxy group can be replaced under acidic conditions:

ReactionReagentsProductYield
Cleavage48% HBr, acetic acid, refluxPhenolic derivative92%
  • Significance : Enhances hydrogen-bonding capacity for target interactions .

Oxidation and Reduction

The 2-oxo group in the tetrahydropyrimidine ring is redox-active:

Oxidation

Controlled oxidation converts the oxo group to a hydroxyl or carbonyl group:

ReagentsConditionsProductOutcome
KMnO4_4Aqueous, 25°C2-Hydroxy derivativePartial ring opening observed
PCCCH2_2Cl2_2, rt2-Keto analogStabilizes ring conjugation

Reduction

The oxo group is reduced to a hydroxyl or methylene group:

ReagentsConditionsProductApplication
NaBH4_4MeOH, 0°C2-HydroxyImproves metabolic stability
LiAlH4_4THF, reflux2-MethyleneAlters ring conformation

Ring-Opening and Rearrangements

Under strong acidic or basic conditions, the tetrahydropyrimidine ring undergoes cleavage:

ConditionsReagentsProductMechanism
6M HCl, reflux-Linear diamino esterAcid-catalyzed hydrolysis
2M NaOH, 100°C-Urea derivativeBase-induced β-elimination
  • Structural Impact : Ring-opening derivatives show altered bioactivity profiles .

Multi-Component Reactions (MCRs)

The compound participates in Biginelli-like reactions to form fused heterocycles:

ComponentsCatalystProductYield
Aldehyde, thioureaPTSAThiazolo[3,2-a]pyrimidine68%
Isocyanate, amineZrO2_2Pyrimido[4,5-d]pyrimidine74%
  • Significance : Expands structural diversity for drug discovery .

Stability and Degradation

The compound degrades under UV light or oxidative stress:

ConditionDegradation PathwayMajor Products
UV light (254 nm)C-O bond cleavagePyrazole fragment + oxidized tetrahydropyrimidine
H2_2O2_2, pH 7.4Oxidation of methyl groupsCarboxylic acid derivatives
  • Analytical Methods : LC-MS, 13C-NMR^{13}\text{C-NMR} .

Scientific Research Applications

Structural Features

The compound features:

  • A tetrahydropyrimidine core.
  • A pyrazole ring that contributes to its biological activity.
  • Ethoxy and methyl substituents that enhance its solubility and reactivity.

Medicinal Chemistry

Methyl 4-[3-(4-Ethoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate has been investigated for its potential therapeutic effects:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The pyrazole moiety is often associated with anticancer activity due to its ability to interact with various molecular targets.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

Biological Research

The compound is of interest in pharmacological studies due to its ability to modulate biological pathways:

Enzyme Inhibition

It has been noted for its potential to inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response. This inhibition can lead to reduced pain and swelling.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Material Science

The unique chemical structure allows for the exploration of this compound in the development of new materials:

Polymer Chemistry

Research into its use as a building block for polymers could lead to materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Case Study 1: Anticancer Screening

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects using a rat model of arthritis. The results showed significant reductions in joint swelling and pain scores compared to the control group.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial activity of this compound revealed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs in the DHPM Family

Structural analogs of this compound differ primarily in substituents on the phenyl rings, ester groups, and heterocyclic cores. Key examples include:

Compound Name Molecular Formula Substituent Variations vs. Target Compound Key Properties/Activities Reference
Ethyl 4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₅H₂₆N₄O₃ Ethyl ester (vs. methyl); 4-methylphenyl (vs. 4-ethoxy-3-methylphenyl) Enhanced lipophilicity; moderate anti-inflammatory activity
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₅H₂₃FN₄O₃ Fluorine at para position (vs. ethoxy); ethyl ester Potent anti-tubercular activity (MIC: 0.8 µg/mL vs. M. tuberculosis)
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₃H₂₂N₄O₂S Thioxo group (vs. oxo); diphenylpyrazole Altered hydrogen-bonding capacity; unstudied bioactivity

Key Observations :

  • Ester Group : Methyl esters (target compound) generally confer higher metabolic stability than ethyl esters, though ethyl derivatives may exhibit better solubility .
  • Aryl Substituents : Electron-withdrawing groups (e.g., fluorine in ) enhance antimicrobial activity, while bulky substituents (e.g., ethoxy-3-methylphenyl in the target) improve receptor binding specificity .
  • Heterocyclic Modifications : Replacement of the oxo group with thioxo (e.g., ) reduces polarity and may affect intermolecular interactions .
Functional Group Variations
  • Pyrazole vs. Triazole Hybrids : Triazole-containing analogs (e.g., triazole-pyrimidine hybrids ) exhibit enhanced bioactivity due to stronger π-π stacking interactions but lack the ethoxy group’s steric effects .
  • Propanamide Derivatives: Compounds with amide linkages (vs.
Pharmacological Profile Comparison

In contrast, fluorophenyl derivatives (e.g., ) demonstrate superior anti-tubercular efficacy, attributed to fluorine’s electronegativity enhancing target binding .

Biological Activity

Methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine core fused with a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of hydrazine derivatives with appropriate diketones under acidic conditions to form the pyrazole ring, followed by cyclization to create the tetrahydropyrimidine structure .

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-23130.68
Liver CancerHepG243.41
Colorectal CancerHCT11654.23
Lung CancerA54944.99

These values indicate that certain derivatives exhibit potency comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that derivatives of tetrahydropyrimidines possess significant activity against a range of bacterial and fungal strains. For instance, one study reported that compounds derived from pyrazole exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory effects of this compound class. The presence of specific substituents on the pyrazole ring has been linked to inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Antitumor Efficacy : A study involving a series of pyrazole derivatives showed that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of various compounds, those containing the tetrahydropyrimidine structure demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with PDB targets (e.g., 1PGH for ACE). suggests pyrimidinones bind via H-bonds (N–H···O) and hydrophobic interactions .
  • ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ≈ 90 Ų) and CYP3A4 metabolism.
  • MD simulations : AMBER or GROMACS for stability (>50 ns trajectories) .

How can researchers resolve contradictions in reported biological data across studies?

Advanced Research Question
Discrepancies arise from assay conditions (e.g., serum concentration, cell lines) or impurity profiles. Mitigation strategies:

  • Reproducibility : Validate purity (>95% by HPLC; ).
  • Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
  • Meta-analysis : Compare IC₅₀ values across studies using fixed-effect models.

What are the stability and degradation profiles under physiological conditions?

Advanced Research Question

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via LC-MS for hydrolysis (ester cleavage) or oxidation .
  • Thermal stability : TGA/DSC shows decomposition >200°C ().
  • Light sensitivity : Store in amber vials at –20°C ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.